molecular formula C21H25N5O B12170286 N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12170286
M. Wt: 363.5 g/mol
InChI Key: QISJFPSMUYDTPP-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, a pyrimidine ring, and a piperidine moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and automated synthesis equipment can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The pyrimidine and piperidine moieties can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine and piperidine moieties.

    Pyrimidine derivatives: Contain the pyrimidine ring but differ in the attached functional groups.

    Piperidine derivatives: Feature the piperidine moiety but have different substituents.

Uniqueness

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of the indole, pyrimidine, and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of scientific research and potential therapeutic uses.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25N5O/c1-15(2)26-13-9-17-18(7-3-8-19(17)26)24-20(27)16-6-4-12-25(14-16)21-22-10-5-11-23-21/h3,5,7-11,13,15-16H,4,6,12,14H2,1-2H3,(H,24,27)

InChI Key

QISJFPSMUYDTPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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